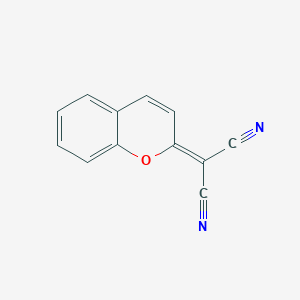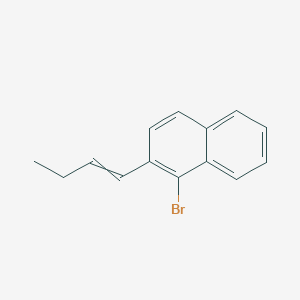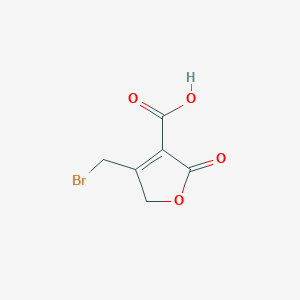
4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromomethyl group attached to the furan ring, which also contains a carboxylic acid and a ketone functional group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor compound, such as 2-oxo-2,5-dihydrofuran-3-carboxylic acid, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve higher yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted furan derivatives, alcohols, and other functionalized compounds .
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby affecting cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but with a benzene ring instead of a furan ring.
4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxamide: An amide derivative of the compound.
Uniqueness
4-(Bromomethyl)-2-oxo-2,5-dihydrofuran-3-carboxylic acid is unique due to the presence of both a bromomethyl group and a furan ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
13830-90-5 |
|---|---|
Fórmula molecular |
C6H5BrO4 |
Peso molecular |
221.01 g/mol |
Nombre IUPAC |
3-(bromomethyl)-5-oxo-2H-furan-4-carboxylic acid |
InChI |
InChI=1S/C6H5BrO4/c7-1-3-2-11-6(10)4(3)5(8)9/h1-2H2,(H,8,9) |
Clave InChI |
YEBOVIOLUAZTJJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=O)O1)C(=O)O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


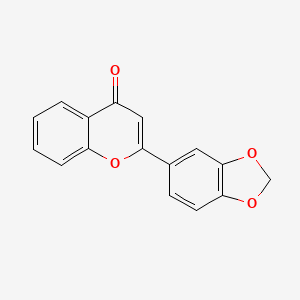
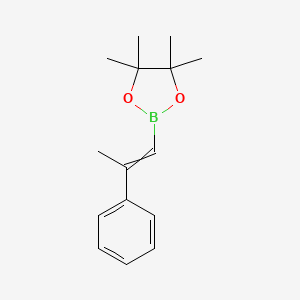
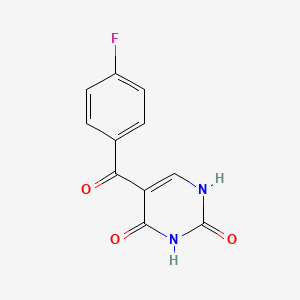
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)
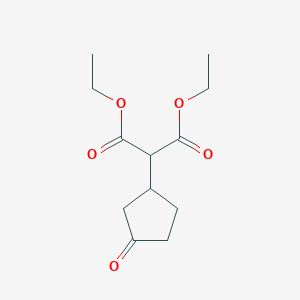
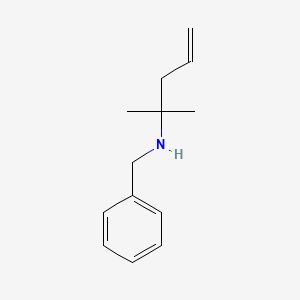
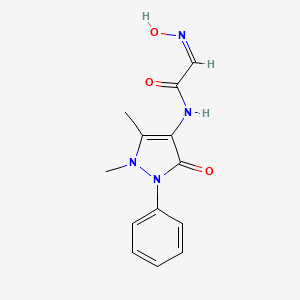
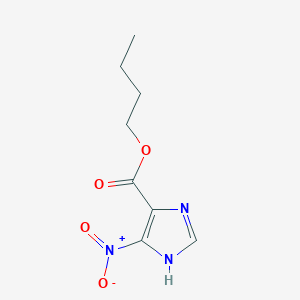
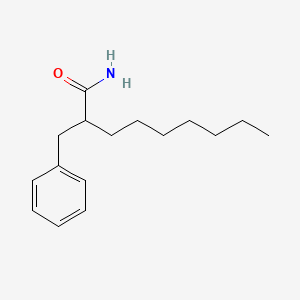
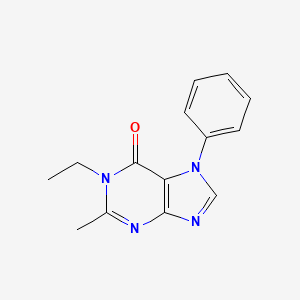
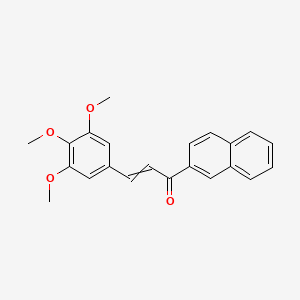
![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)
